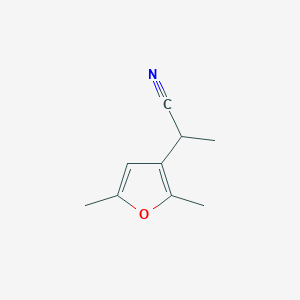

2-(2,5-Dimethylfuran-3-yl)propanenitrile

Description

2-(2,5-Dimethylfuran-3-yl)propanenitrile is a nitrile derivative featuring a furan ring substituted with methyl groups at the 2- and 5-positions, with a propanenitrile moiety at the 3-position. Nitriles are widely utilized in drug development, agrochemicals, and materials science, often serving as precursors to amines, carboxylic acids, or heterocycles .

Properties

IUPAC Name |

2-(2,5-dimethylfuran-3-yl)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-6(5-10)9-4-7(2)11-8(9)3/h4,6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYXWSBJHJITBCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylfuran-3-yl)propanenitrile typically involves the functionalization of 2,5-dimethylfuran. One common method includes a three-step strategy:

Ring Opening: 2,5-Dimethylfuran is converted to 2,5-hexanedione through an acid-catalyzed ring-opening reaction.

Aldol Condensation: The 2,5-hexanedione undergoes aldol condensation with aldehydes.

Hydrogenation-Cyclization: The condensation intermediate is then subjected to hydrogenation and cyclization to generate the desired product.

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is manufactured in large quantities under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylfuran-3-yl)propanenitrile can undergo various chemical reactions, including:

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include ozone (O3) and hydroxyl radicals (OH).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from the oxidation of this compound include formaldehyde, methyl glyoxal, ketene, glyoxal, methyl hydroperoxide, acetic anhydride, and acetic acid .

Scientific Research Applications

2-(2,5-Dimethylfuran-3-yl)propanenitrile has several scientific research applications:

Chemistry: It is used as an intermediate in organic synthesis for the preparation of various functionalized compounds.

Biology: The compound’s derivatives may have potential biological activities and can be used in the development of pharmaceuticals.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of materials with specific properties, such as polymers and resins

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylfuran-3-yl)propanenitrile involves its interaction with molecular targets and pathways. For instance, in oxidation reactions, the compound reacts with oxidizing agents like ozone (O3) and hydroxyl radicals (OH) to form various oxidation products. The reaction kinetics and the formation of intermediates such as peroxy radicals play a crucial role in determining the final products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(2,5-Dimethylfuran-3-yl)propanenitrile (inferred properties) with structurally related compounds from the provided evidence:

Key Observations:

Functional Group Influence: The nitrile group in this compound enhances polarity compared to esters (e.g., isopropyl myristate) or ketones (e.g., 2,5,5-trimethylcyclohex-2-enone), likely increasing its solubility in polar aprotic solvents. The furan ring may undergo electrophilic substitution reactions (e.g., halogenation) under conditions similar to those in , where dichloromethane and electrophilic reagents like bromine are used .

The tetrahydronaphthalene derivative’s detection in screening programs highlights nitriles’ relevance in pharmaceutical contexts . Unlike lactones (e.g., 5-hexyldihydro-2(3H)-furanone), which are common in flavor industries, nitriles are more reactive and may require stabilization for commercial use.

Biological Activity

2-(2,5-Dimethylfuran-3-yl)propanenitrile is a compound derived from furan derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, antioxidant, and potential therapeutic properties.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a furan ring substituted with methyl groups and a propanenitrile functional group. This structure is significant as it influences the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that compounds with similar furan structures often demonstrate efficacy against various bacterial strains. For instance, the compound has been investigated for its ability to inhibit the growth of Gram-positive and Gram-negative bacteria.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays, including DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)). The compound demonstrated significant free radical scavenging activity, indicating its potential role in preventing oxidative stress-related diseases.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

These findings highlight the compound's capacity to act as an antioxidant, which could be beneficial in therapeutic applications targeting oxidative damage.

Study on Antimicrobial Efficacy

In a controlled study published in Journal of Applied Microbiology, researchers tested the antimicrobial effects of this compound against a panel of pathogens. The study concluded that the compound inhibited bacterial growth effectively at concentrations comparable to standard antibiotics.

Study on Antioxidant Properties

Another study published in Food Chemistry assessed the antioxidant properties of various furan derivatives. The results indicated that this compound exhibited superior antioxidant activity compared to other derivatives tested. This study suggests its potential use in food preservation and health supplements.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.